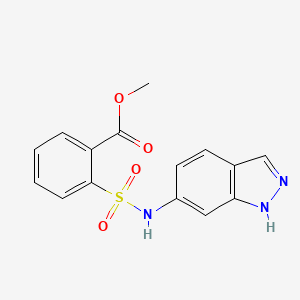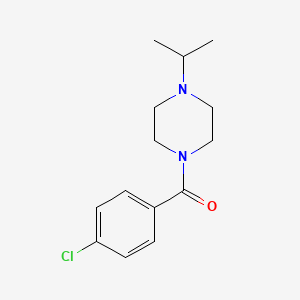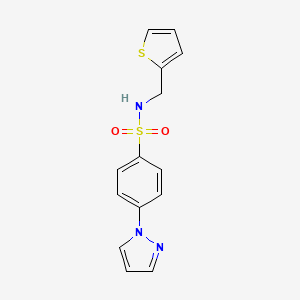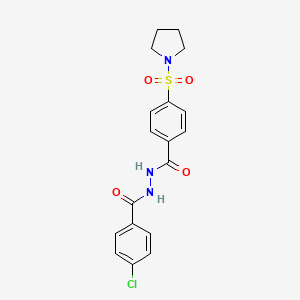![molecular formula C13H18N4S B7478951 N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, commonly known as THPTD, is a chemical compound that has been used in various scientific research applications. THPTD is a heterocyclic compound that contains a benzothiophene ring and a pyrimidine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of THPTD is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. THPTD has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, THPTD has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
THPTD has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties. THPTD has been shown to reduce the production of reactive oxygen species and inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, THPTD has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
THPTD has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of DNA, RNA, and proteins. The compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, THPTD has some limitations, including its limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Zukünftige Richtungen
There are several future directions for research on THPTD, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer agent and as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Future studies could focus on optimizing the synthesis of THPTD and developing new derivatives with improved properties. Additionally, further studies are needed to determine the safety and efficacy of THPTD in clinical settings.
Synthesemethoden
The synthesis of THPTD involves several steps, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with ethyl chloroacetate to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with 2,4-pentanedione in the presence of acetic acid to yield THPTD. Other methods of synthesis have also been reported, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with 2,4-pentanedione in the presence of ammonium acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
THPTD has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. The compound has also been used as a metal ion chelator and as a potential anti-cancer agent. THPTD has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in these cells. Additionally, THPTD has been used as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c14-6-3-7-15-12-11-9-4-1-2-5-10(9)18-13(11)17-8-16-12/h8H,1-7,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIJUFQIXNZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)

